
3,3-Dichloroprop-2-ene-1-sulfonamide
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Overview
Description
3,3-Dichloroprop-2-ene-1-sulfonamide is a chemical compound with the molecular formula C₃H₅Cl₂NO₂S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of two chlorine atoms, a sulfonamide group, and a double bond in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloroprop-2-ene-1-sulfonamide typically involves the reaction of 3,3-dichloropropene with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloroprop-2-ene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Addition Reactions: Reagents such as halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrochloric acid) are used. The reactions are usually conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of this compound, where the chlorine atoms are replaced by other functional groups.
Addition Reactions: The products are typically addition compounds where the double bond is saturated with the added electrophiles.
Oxidation and Reduction Reactions: The products vary depending on the specific oxidizing or reducing agents used, leading to different oxidation states of the sulfonamide group.
Scientific Research Applications
3,3-Dichloroprop-2-ene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,3-Dichloroprop-2-ene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloropropene: A related compound with similar structural features but lacking the sulfonamide group.
2,3-Dichloroprop-1-ene: Another similar compound with a different position of the chlorine atoms.
3,3-Dichloroprop-2-ene-1-sulfonic acid: A compound with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
3,3-Dichloroprop-2-ene-1-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3,3-dichloroprop-2-ene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO2S/c4-3(5)1-2-9(6,7)8/h1H,2H2,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRMVUATQPCQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Cl)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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